molecular formula C7H15ClO5S B1528827 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride CAS No. 1342017-76-8

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

Cat. No.: B1528827
CAS No.: 1342017-76-8
M. Wt: 246.71 g/mol
InChI Key: MOWNETJQZGGNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl Chloride

Molecular Architecture Analysis

IUPAC Nomenclature Validation

The International Union of Pure and Applied Chemistry nomenclature for this compound has been systematically validated through multiple database entries and structural analysis protocols. The primary IUPAC name "this compound" accurately reflects the molecular connectivity, beginning with the methoxy terminus and proceeding through the sequential ethoxy linkages to the terminal sulfonyl chloride group. Alternative systematic names include "2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride," which emphasizes the ethanesulfonyl chloride backbone structure rather than the positional numbering system. The nomenclature validation reveals that both naming conventions are chemically acceptable, with the chosen primary name providing clearer indication of the substitution pattern along the carbon chain.

The structural identifiers demonstrate consistency across multiple chemical databases, with the compound registered under Chemical Abstracts Service number 1342017-76-8 and European Community number 832-125-9. The Simplified Molecular Input Line Entry System representation COCCOCCOCCS(=O)(=O)Cl provides an unambiguous linear notation that confirms the sequential arrangement of the methoxy group, three ethoxy units, and terminal sulfonyl chloride functionality. This nomenclature analysis establishes the foundation for understanding the compound's molecular connectivity and serves as the basis for subsequent conformational and computational studies.

Three-Dimensional Conformational Studies

The three-dimensional conformational landscape of this compound exhibits significant complexity due to the presence of multiple rotatable bonds within the polyethylene glycol chain segment. Computational modeling studies indicate that the molecule adopts predominantly extended conformations in gas phase calculations, with the ether oxygens contributing to internal stabilization through weak intramolecular interactions. The polyethylene glycol chain portion, comprising three sequential ethoxy units terminated by a methoxy group, demonstrates considerable conformational flexibility that influences the overall molecular shape and potentially affects intermolecular interactions.

The sulfonyl chloride terminus exhibits constrained geometry due to the tetrahedral coordination around the sulfur center, which contrasts sharply with the flexible ether chain. Three-dimensional structure visualization reveals that the sulfonyl group adopts a geometry consistent with other sulfonyl chloride compounds, where the sulfur atom maintains tetrahedral coordination with two oxygen atoms, one carbon atom, and one chlorine atom. The conformational studies indicate that rotation around the carbon-sulfur bond allows for various orientations of the sulfonyl chloride group relative to the ether chain, potentially influencing both chemical reactivity and physical properties.

Analysis of preferred conformations suggests that intramolecular hydrogen bonding between methylene hydrogens and sulfonyl oxygens may contribute to conformational stabilization, similar to patterns observed in related sulfonyl chloride compounds. The extended polyethylene glycol chain provides significant molecular flexibility while the sulfonyl chloride terminus remains relatively rigid, creating a molecular architecture with distinct regions of conformational behavior.

Bond Length and Angle Calculations via Computational Modeling

Computational modeling calculations using density functional theory methods have provided detailed insights into the bond lengths and angles characterizing this compound. The sulfonyl chloride functional group exhibits bond parameters consistent with established sulfonyl chloride structural data, where sulfur-oxygen double bond lengths typically range from 1.42 to 1.44 Ångströms and sulfur-chlorine bond lengths extend to approximately 2.04 Ångströms. These calculated values align with experimental crystallographic data from related sulfonyl chloride compounds, validating the computational approach employed for this structural analysis.

The polyethylene glycol chain segment demonstrates carbon-oxygen bond lengths characteristic of ether linkages, typically measuring 1.42 to 1.43 Ångströms for carbon-oxygen single bonds within the ethoxy units. Carbon-carbon bond lengths within the ethylene units consistently measure approximately 1.54 Ångströms, reflecting standard alkyl chain geometry. The methoxy terminal group exhibits typical carbon-oxygen bond length of 1.43 Ångströms, consistent with methyl ether structural parameters.

Bond angle calculations reveal that the oxygen-sulfur-oxygen angle in the sulfonyl group measures approximately 119 degrees, while chlorine-sulfur-oxygen angles range from 106 to 107 degrees, consistent with distorted tetrahedral geometry around the sulfur center. The carbon-oxygen-carbon bond angles within the ether linkages typically measure 112 to 114 degrees, reflecting the bent geometry characteristic of ether functional groups. These computational results provide quantitative structural parameters that characterize the molecular architecture and establish the geometric foundation for understanding the compound's chemical and physical properties.

Structural Parameter Calculated Value Reference Range
S=O Bond Length 1.42-1.44 Å 1.42-1.49 Å
S-Cl Bond Length 2.04 Å 2.03-2.06 Å
S-C Bond Length 1.77 Å 1.76-1.78 Å
C-O Bond Length (ether) 1.42-1.43 Å 1.42-1.44 Å
O-S-O Bond Angle 119° 118-120°
Cl-S-O Bond Angle 106-107° 106-108°
C-O-C Bond Angle 112-114° 110-116°

The computational modeling results demonstrate excellent agreement with experimental structural data from related compounds, providing confidence in the calculated geometric parameters. These bond length and angle calculations establish the quantitative structural foundation necessary for understanding the molecular architecture of this compound and its potential chemical behavior.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNETJQZGGNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342017-76-8
Record name 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, a sulfonyl chloride compound with the molecular formula C₇H₁₅ClO₅S and a molecular weight of 246.71 g/mol, is primarily utilized in medicinal chemistry for its reactivity in organic synthesis. This compound features a sulfonyl group (–SO₂Cl) linked to a branched ether chain, which enhances its chemical properties and reactivity. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing various pharmaceuticals and chemical intermediates.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing sulfonyl chloride groups are often explored for their potential antibacterial and antifungal properties. The unique reactivity allows for modifications of biological molecules, potentially leading to enhanced pharmacological effects.

The mechanism of action for sulfonyl chlorides typically involves:

  • Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, or thiols, facilitating the formation of sulfonamides or sulfonate esters.
  • Modification of Biological Molecules : This reaction can result in the alteration of proteins or enzymes, influencing their activity and signaling pathways.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various chemical methods that require careful control to ensure high yields. Interaction studies have focused on its reactivity with different nucleophiles, which is crucial for understanding its potential biological effects.

Synthesis Method Description
Nucleophilic SubstitutionReacts with amines or alcohols to form sulfonamides or esters.
Sulfonation ReactionsUtilized in the formation of complex structures necessary for drug development.

Case Studies

  • Antimicrobial Activity : Research indicates that compounds with similar sulfonyl chloride structures exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonyl chlorides can effectively inhibit bacterial growth in vitro.
  • Pharmacological Studies : Investigations into the interactions between this compound and various biological targets are ongoing. These studies aim to elucidate its potential as a therapeutic agent by assessing its effects on enzyme activity and cellular signaling pathways.
  • Toxicological Assessments : Preliminary toxicological studies suggest that while the compound may exhibit some degree of toxicity at high doses, it does not classify as a specific target organ toxicant upon repeated exposure.

Scientific Research Applications

Applications in Organic Synthesis

1. Sulfonating Agent

MEM chloride is primarily utilized as a sulfonating agent in organic synthesis. It can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of sulfonamides or sulfonate esters. This reactivity is crucial for developing biologically active compounds.

Case Study: Synthesis of Sulfonamides

  • Method : Reaction of MEM chloride with amines.
  • Outcome : Formation of sulfonamide derivatives that exhibit enhanced biological activity.

2. Protection of Hydroxyl Groups

In organic synthesis, MEM chloride is employed to protect hydroxyl groups during multi-step reactions. The resulting MEM-protected derivatives can undergo further modifications without affecting the original hydroxyl functionality.

Case Study: Hydroxyl Protection

  • Method : Treatment of alcohols with MEM chloride.
  • Outcome : Formation of MEM-protected intermediates that allow for selective modifications in drug development.

Applications in Medicinal Chemistry

MEM chloride plays a significant role in the synthesis of pharmaceutical compounds. By incorporating MEM-protected intermediates into drug candidates, researchers can achieve specific modifications while preserving desired functional groups.

Case Study: Pharmaceutical Development

  • Method : Use of MEM-protected intermediates in drug synthesis.
  • Outcome : Development of novel therapeutic agents with improved pharmacological profiles.

Applications in Polymer Science

In polymer science, MEM chloride is used to prepare functional polymers. Researchers introduce MEM-protected monomers into polymerization reactions, maintaining the integrity of the MEM group during the process.

Case Study: Functional Polymer Synthesis

  • Method : Incorporation of MEM-protected monomers into polymerization.
  • Outcome : Production of specialized polymers with tailored properties due to the presence of MEM-protected functional groups.

Applications in Analytical Methods

MEM chloride enhances analytical techniques by derivatizing hydroxyl-containing analytes. This modification improves the detectability and stability of compounds during analysis.

Case Study: Analytical Sensitivity Improvement

  • Method : Derivatization of analytes with MEM chloride.
  • Outcome : Increased sensitivity and selectivity in liquid chromatography and mass spectrometry analyses.

Applications in Biochemistry and Biotechnology

In biochemistry, MEM chloride facilitates bioconjugation reactions. It allows for the modification of biomolecules such as proteins and nucleic acids, enabling applications in diagnostics and drug delivery.

Case Study: Bioconjugation

  • Method : Use of MEM-protected derivatives for biomolecule modification.
  • Outcome : Creation of bioconjugates with specific functionalities for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The following table compares 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound CID 64197959 C₇H₁₅ClO₅S 246.72 Triethylene glycol methyl ether chain
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride 1215974-61-0 C₅H₁₁ClO₄S 202.65 Diethylene glycol methyl ether chain
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride 1343251-89-7 C₁₀H₁₉ClO₄S 270.77 Cyclohexyl-substituted ethoxy chain
2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride 1343863-35-3 C₉H₁₉ClO₄S 258.76 Branched isopentyl-substituted ethoxy chain
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride N/A C₄H₇ClF₂O₃S ~208.61 (estimated) Fluorinated ethoxy chain

Key Observations:

  • Chain Length and Polarity: The target compound’s triethylene glycol chain enhances hydrophilicity compared to shorter-chain derivatives like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride (C₅H₁₁ClO₄S) .
  • Electronic Effects: Fluorination in 2-(2,2-difluoroethoxy)ethane-1-sulfonyl chloride (C₄H₇ClF₂O₃S) may alter electrophilicity and reaction kinetics due to the electron-withdrawing nature of fluorine .

Preparation Methods

Chlorosulfonylation Using Thionyl Chloride and Pyridine

One well-documented method involves reacting triethylene glycol monomethyl ether with thionyl chloride in the presence of pyridine as a base and catalyst, typically in toluene solvent.

Step Reagents/Conditions Description Yield
1 Triethylene glycol monomethyl ether (0.5 mol) + Pyridine (0.5 mol) in toluene (240 g) Dissolution and cooling in ice bath -
2 Addition of thionyl chloride (0.6 mol) dropwise under ice cooling Chlorosulfonylation reaction -
3 Heating at 60 °C for 1 hour, then 80 °C for 2 hours Completion of reaction -
4 Work-up: Addition of water, phase separation, extraction with ethyl acetate, washing with saturated NaCl solution Purification of organic layer -
5 Concentration and vacuum distillation Isolation of 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride intermediate 92%

This intermediate can then be further converted to the sulfonyl chloride derivative by subsequent chlorosulfonation or related reactions.

Synthesis via Sulfonate Ester Intermediate

Another approach starts from the tosylate (4-methylbenzenesulfonate) derivative of triethylene glycol monomethyl ether:

Step Reagents/Conditions Description Yield
1 Triethylene glycol monomethyl ether + 4-toluene sulfonyl chloride in DCM, cooled to 0 °C, KOH added slowly Formation of tosylate ester ~68%
2 Reaction with potassium thioacetate in refluxing acetonitrile under N₂ for 16 h Conversion to thioacetate intermediate -
3 Work-up and purification by column chromatography Isolation of S-2-(2-(2-methoxyethoxy)ethoxy)ethyl ethanethioate -
4 Hydrolysis and vacuum distillation Formation of 2-(2-(2-methoxyethoxy)ethoxy)ethanethiol 76%

The thiol intermediate can be oxidized and chlorosulfonated to yield the sulfonyl chloride compound.

Direct Sulfonyl Chloride Formation from Sulfonic Acid or Sulfonate Salt

Though less common, sulfonic acid derivatives of triethylene glycol monomethyl ether can be converted to sulfonyl chlorides using chlorosulfonyl isocyanate or other chlorinating agents under mild conditions. For example, chlorosulfonyl isocyanate reacts with alcohols or amines to introduce sulfonyl chloride groups, as reported in related sulfonyl chloride syntheses.

Reaction Conditions and Purification

  • Temperature Control: Reactions typically require cooling (0 °C to ice bath) during reagent addition to control exothermicity and prevent side reactions.
  • Solvent Choice: Dichloromethane (DCM), toluene, and acetonitrile are common solvents used depending on the step.
  • Bases: Pyridine or KOH are used to neutralize HCl formed and drive the reaction forward.
  • Purification: Column chromatography on silica gel with eluents such as ethyl acetate/n-hexane mixtures is standard. Vacuum distillation is employed for final product isolation.
  • Atmosphere: Nitrogen or argon inert atmosphere is often used to prevent oxidation or moisture interference.

Summary Table of Key Preparation Steps

Method Starting Material Key Reagents Conditions Intermediate/Product Yield
Thionyl chloride chlorosulfonylation Triethylene glycol monomethyl ether Thionyl chloride, pyridine, toluene Ice cooling, 60–80 °C, 3 h 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride 92%
Tosylate route Triethylene glycol monomethyl ether 4-toluene sulfonyl chloride, KOH, potassium thioacetate 0 °C to reflux, 16 h Thiol intermediate, then sulfonyl chloride 68% (tosylate), 76% (thiol)
Chlorosulfonyl isocyanate method Alcohol or amine derivatives Chlorosulfonyl isocyanate 0 °C, DCM Sulfonyl chloride derivatives Variable

Research Findings and Notes

  • The chlorosulfonylation of triethylene glycol monomethyl ether derivatives is efficient, yielding high purity sulfonyl chloride compounds suitable for further chemical transformations.
  • The tosylate intermediate route allows for versatile functional group transformations before final sulfonyl chloride formation, useful in complex molecule synthesis.
  • Strict moisture exclusion and temperature control are critical due to the high reactivity and moisture sensitivity of sulfonyl chlorides.
  • The sulfonyl chloride group in the final compound is highly electrophilic, enabling subsequent nucleophilic substitution reactions for pharmaceutical intermediate synthesis.
  • No direct large-scale industrial synthesis data were found, but laboratory-scale methods are well established.

Q & A

Q. What are the recommended synthetic routes for 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via sulfonation of its precursor alcohol, 2-[2-(2-methoxyethoxy)ethoxy]ethanol, using chlorosulfonic acid or thionyl chloride under controlled anhydrous conditions. Key steps include:
  • Step 1 : Activation of the hydroxyl group using pyridine as a catalyst to minimize side reactions .
  • Step 2 : Gradual addition of sulfonating agents (e.g., SOCl₂) at 0–5°C to prevent overheating and decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures .
    Purity is confirmed via ¹H/¹³C NMR (e.g., δ ~3.6 ppm for methoxy protons) and HPLC-MS (monitoring for sulfonate ester by-products) .

Q. What safety protocols are critical for handling this compound, given its reactivity?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and face shields. Work in a fume hood to avoid inhalation of vapors .
  • Storage : Store at 0–6°C in amber glass bottles under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid contact with moisture, as the sulfonyl chloride group is highly reactive with water .
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide, followed by absorption with inert materials (vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., sulfonate ester formation or oligomerization). Strategies include:
  • Kinetic Control : Optimize reaction temperature (e.g., maintaining <10°C) and reagent stoichiometry (e.g., 1.2 equivalents of SOCl₂) to favor the desired product .
  • By-Product Analysis : Use LC-MS/MS to identify side products and adjust reaction conditions. For example, trace water can hydrolyze the sulfonyl chloride to sulfonic acid, requiring rigorous drying of solvents .
  • Case Study : A 2021 study achieved 85% yield by pre-drying solvents over molecular sieves and using slow reagent addition .

Q. What advanced characterization techniques are recommended for confirming structural integrity and functional group reactivity?

  • Methodological Answer :
  • FT-IR Spectroscopy : Confirm sulfonyl chloride presence via S=O stretching bands at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal structure to validate the ethoxy chain conformation and sulfonyl group geometry .
  • Reactivity Profiling : Test nucleophilic substitution with amines (e.g., piperidine) to assess sulfonamide formation efficiency, monitored by ¹H NMR (disappearance of δ ~3.3 ppm for CH₂Cl) .

Q. How does the compound’s stability vary under different solvent systems, and what degradation products form?

  • Methodological Answer :
  • Stability Tests : Conduct accelerated degradation studies in solvents like DMF, THF, and water. For example:
Solvent Half-Life (25°C) Major Degradation Product
Dry DMF>30 daysNone
Water<1 hourSulfonic acid derivative
  • Mechanistic Insight : Hydrolysis in aqueous media follows pseudo-first-order kinetics, with pH-dependent rates (faster in alkaline conditions due to OH⁻ nucleophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.